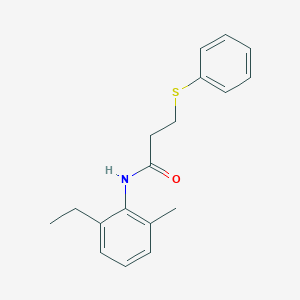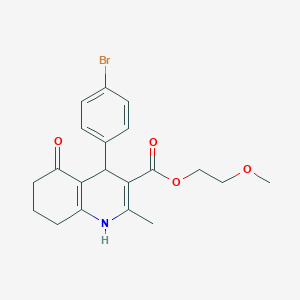
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide, also known as EPM, is a chemical compound that has been widely studied for its potential therapeutic applications. EPM belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of pharmacological effects. In
作用機序
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide increases the levels of endocannabinoids in the body, which can lead to a range of pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide are complex and varied. Studies have shown that N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can reduce pain and inflammation by increasing the levels of endocannabinoids in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the endocannabinoid system.
実験室実験の利点と制限
One advantage of using N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in lab experiments is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, there are also some limitations to using N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in lab experiments. For example, it has been shown to have a short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide. One area of focus could be on developing more potent and selective FAAH inhibitors that have longer half-lives in vivo. Another area of focus could be on exploring the potential therapeutic applications of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in areas such as pain, inflammation, anxiety, and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide and its potential interactions with other drugs and compounds.
合成法
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-ethyl-6-methylphenylamine with 3-bromopropyl phenyl sulfide in the presence of a palladium catalyst. Other methods involve the reaction of 2-ethyl-6-methylphenylamine with 3-(phenylthio)propanoyl chloride in the presence of a base such as triethylamine. The synthesis of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide has been the subject of extensive research in recent years, with studies exploring its potential therapeutic applications in a range of areas. One area of focus has been its potential use in the treatment of pain and inflammation. Studies have shown that N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can reduce pain and inflammation in animal models, and it has been suggested that it may be a useful alternative to traditional painkillers such as opioids.
Another area of research has been the potential use of N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in the treatment of anxiety and depression. Studies have shown that N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can reduce anxiety and depression-like behaviors in animal models, and it has been suggested that it may be a useful alternative to traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs).
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-15-9-7-8-14(2)18(15)19-17(20)12-13-21-16-10-5-4-6-11-16/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYORKPQWNRSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)


![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083452.png)
![propyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5083459.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)